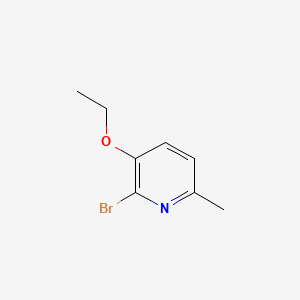

2-Bromo-3-ethoxy-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOTYFSQFOHPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Ethoxy 6 Methylpyridine

Historical and Contemporary Approaches to Bromopyridine Synthesis

The introduction of a bromine atom onto the pyridine (B92270) ring is a fundamental transformation in the synthesis of many functionalized pyridine derivatives. Historically, the direct bromination of pyridine was a challenging endeavor, often requiring harsh conditions. Early methods involved the reaction of pyridine with bromine in the vapor phase at elevated temperatures (around 300°C), which typically resulted in a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. acs.org Another classical approach is the electrophilic aromatic substitution of pyridine in the presence of a strong acid, which deactivates the ring towards electrophilic attack and directs the incoming electrophile to the 3-position. However, these methods often suffer from low yields and a lack of regioselectivity, especially for substituted pyridines.

Contemporary methods have focused on achieving milder reaction conditions and greater control over regioselectivity. The use of pyridine N-oxides has emerged as a powerful strategy. researchgate.net Activation of the pyridine ring through N-oxide formation enhances its reactivity towards electrophiles and can direct halogenation to the 2- and 4-positions. For instance, pyridine N-oxides can be halogenated with high regioselectivity under mild conditions using reagents like oxalyl chloride. researchgate.net

Another modern approach involves the use of specifically designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering a selective method for halogenation. nih.govacs.orgresearchgate.net Additionally, "halogen dance" reactions, where a halogen atom isomerizes its position on the aromatic ring under basic conditions, have been explored to access specific bromopyridine isomers that are otherwise difficult to obtain. nih.govrsc.orgrsc.org

The choice of brominating agent also plays a crucial role in modern synthetic strategies. While molecular bromine remains in use, reagents like N-Bromosuccinimide (NBS) are often preferred for their milder nature and improved selectivity. The reaction conditions, including the solvent and temperature, are critical parameters that are optimized to achieve the desired brominated pyridine product.

Alkoxylation Strategies for Pyridine Rings

The introduction of an alkoxy group, such as an ethoxy group, onto a pyridine ring is another key transformation in the synthesis of compounds like 2-Bromo-3-ethoxy-6-methylpyridine. Several strategies exist for the alkoxylation of pyridines, with the most common being nucleophilic aromatic substitution (SNAr). acs.orgresearchgate.net In this approach, a pyridine ring bearing a good leaving group, typically a halogen at the 2- or 4-position, is treated with an alkoxide, such as sodium ethoxide. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of the nucleophile.

The etherification of hydroxypyridines (or pyridinols) is another widely used method. The hydroxyl group can be deprotonated with a base to form a pyridinolate anion, which then acts as a nucleophile, reacting with an alkyl halide (e.g., ethyl iodide) to form the corresponding ether. This method's efficiency can be influenced by the choice of base, solvent, and reaction temperature. prepchem.com

Modern advancements in alkoxylation include the use of transition metal-catalyzed cross-coupling reactions, although these are more commonly employed for aryloxylation. For alkoxylation, photochemical methods and the activation of pyridine N-oxides have also been explored. researchgate.netresearchgate.net For instance, pyridine N-oxides can undergo alkoxylation with cyclic ethers in the presence of acyl chlorides. researchgate.net The choice of the specific alkoxylation strategy often depends on the substitution pattern of the pyridine ring and the desired regioselectivity.

Direct Synthesis of this compound

The direct synthesis of this compound can be envisioned through either a one-pot reaction sequence or a more controlled stepwise pathway.

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. core.ac.ukorganic-chemistry.orgmdpi.com For a polysubstituted pyridine like this compound, a one-pot approach could potentially involve the condensation of smaller, functionalized fragments. For example, a modified Bohlmann-Rahtz pyridine synthesis could be adapted, which involves the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia. core.ac.uk However, the specific combination of starting materials required to yield the desired substitution pattern of this compound would need to be carefully designed and is not readily found in the literature.

Given the specific substitution pattern, a one-pot strategy would likely be challenging to control and may result in a mixture of isomers. Therefore, a stepwise approach is generally preferred for the unambiguous synthesis of such a molecule.

Stepwise Synthesis Pathways

A stepwise synthesis allows for greater control over the introduction of each substituent onto the pyridine ring. A plausible and logical stepwise synthesis of this compound would likely start from a pre-substituted pyridine precursor. Two main retrosynthetic disconnections can be considered: bromination of an ethoxy-substituted pyridine or ethoxylation of a bromo-substituted pyridine.

A likely precursor for the halogenation step is 3-ethoxy-6-methylpyridine . The synthesis of this precursor itself would likely start from a commercially available picoline derivative. The bromination of 3-ethoxy-6-methylpyridine would then be carried out. The ethoxy group at the 3-position is an ortho-, para-director. Therefore, bromination would be expected to occur at the 2- and 6-positions. Given that the 6-position is already occupied by a methyl group, the bromination would be directed to the 2-position.

A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS), often in a solvent like carbon tetrachloride or acetonitrile. The reaction conditions would need to be carefully controlled to avoid over-bromination.

| Parameter | Condition | Rationale |

| Precursor | 3-ethoxy-6-methylpyridine | The existing substituents direct the incoming bromine to the desired 2-position. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than molecular bromine, reducing the risk of side reactions. |

| Solvent | Carbon Tetrachloride or Acetonitrile | Inert solvents that are commonly used for NBS brominations. |

| Temperature | 0°C to room temperature | To control the reaction rate and selectivity. |

An alternative and perhaps more common stepwise pathway would involve the ethoxylation of a brominated precursor. A suitable starting material for this route would be 2-bromo-6-methyl-3-pyridinol . This precursor can be synthesized from 6-methyl-3-pyridinol through bromination. nih.govchemicalbook.com The hydroxyl group at the 3-position activates the ring and directs the bromine to the adjacent 2-position.

Once 2-bromo-6-methyl-3-pyridinol is obtained, the ethoxy group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, followed by reaction with an ethylating agent.

The optimization of this reaction would involve screening different bases, ethylating agents, solvents, and temperatures to maximize the yield and purity of the final product, this compound.

| Parameter | Reagent/Condition | Rationale and Optimization |

| Precursor | 2-bromo-6-methyl-3-pyridinol | Readily synthesized and correctly functionalized for the subsequent ethoxylation step. |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Sodium Hydroxide (NaOH) | To deprotonate the hydroxyl group. The choice of base can affect the reaction rate and yield. NaH is a strong, non-nucleophilic base, while K₂CO₃ is a milder base. |

| Ethylating Agent | Ethyl iodide (EtI) or Diethyl sulfate (B86663) ((Et)₂SO₄) | Ethyl iodide is a common and effective ethylating agent. Diethyl sulfate can also be used. |

| Solvent | Dimethylformamide (DMF), Acetonitrile, or Acetone | Polar aprotic solvents are typically used to facilitate the SN2 reaction. |

| Temperature | Room temperature to reflux | The reaction may require heating to proceed at a reasonable rate. Optimization is needed to balance reaction speed with potential side reactions. |

This stepwise approach, starting from 2-bromo-6-methyl-3-pyridinol, is a well-established and reliable method for the synthesis of alkoxy-substituted pyridines and represents a highly plausible route to this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of this compound targets the reduction of environmental impact by focusing on key areas such as solvent choice, catalyst efficiency, and the maximization of atom economy. These principles guide the development of new synthetic protocols that are safer and more sustainable. researchgate.netnih.gov

The choice of solvent is a critical factor in the environmental performance of a chemical synthesis, as solvents often constitute the largest portion of material used in a reaction. nih.gov The ideal green reaction would occur without any solvent. nih.gov Research into pyridine synthesis has explored solvent-free conditions, which can lead to high yields and simplified workup procedures. tandfonline.comconicet.gov.ar

In cases where a solvent is necessary, the focus shifts to "greener" alternatives that are less toxic and more environmentally friendly than traditional organic solvents. nih.gov For the synthesis of substituted pyridines, various greener solvents have been investigated. For instance, the use of an ethanol (B145695)/water mixture has been shown to be effective in the synthesis of trisubstituted pyridines. rsc.org Similarly, aqueous ethanol has been successfully used as a green solvent for the synthesis of other pyridine derivatives. researchgate.net The selection of a suitable solvent can also reduce the number of synthetic steps by allowing consecutive reactions to occur in the same medium, thereby minimizing waste. nih.gov Recent explorations for related compounds even consider ionic liquids to reduce environmental impact.

Table 1: Comparison of Solvents in Substituted Pyridine Synthesis

| Solvent System | Reaction Type | Advantages | Reference |

| Solvent-Free | Three-component synthesis of 2,4,6-triarylpyridines | Milder reaction conditions, easy workup, high yield. tandfonline.com | tandfonline.com |

| Ethanol/Water | Three-component synthesis of trisubstituted pyridines | Environmentally sustainable, excellent yields (82-94%). rsc.org | rsc.org |

| Aqueous Ethanol | Two-component cyclization for 2-arylimidazo[1,2-a]pyridines | Green solvent, room temperature reaction, high to moderate yield. researchgate.net | researchgate.net |

| Benzene (B151609) | O-alkylation of bromo-2-pyridones | High yields (93-99%) for specific alkylations. clockss.org | clockss.org |

This table is generated based on data for the synthesis of related pyridine derivatives and illustrates general principles applicable to the target compound.

Catalysts are fundamental to green chemistry as they can increase reaction rates, improve selectivity, and lower the energy requirements of a chemical process. nih.gov For the synthesis of substituted pyridines, significant research has been dedicated to developing efficient and reusable catalysts.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. tandfonline.comrsc.org For example, zinc phosphate (B84403) has been used as a non-toxic, green heterogeneous catalyst for the synthesis of symmetrically substituted pyridines, achieving excellent yields. rsc.org Another example is the use of ZSM-5, a zeolite, which has proven effective in the solvent-free synthesis of 2,4,6-triarylpyridines and is recyclable. tandfonline.com

Palladium-based catalysts are also widely used in cross-coupling reactions to form C-C bonds in pyridine derivatives. mdpi.commdpi.com The development of catalysts like palladium-PEPPSI complexes represents a move towards more stable and active catalysts that can be used in lower amounts, further enhancing the green credentials of the synthesis. nih.gov

Table 2: Examples of Catalysts in Substituted Pyridine Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

| Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Three-component synthesis of trisubstituted pyridines | Heterogeneous, non-toxic, green, excellent yields. rsc.org | rsc.org |

| ZSM-5 | Three-component synthesis of 2,4,6-triarylpyridines | Heterogeneous, reusable, effective under solvent-free conditions. tandfonline.com | tandfonline.com |

| Palladium-PEPPSI Complexes | Various cross-coupling reactions | High catalytic activity, stable, versatile. nih.gov | nih.gov |

| Rhodium(III) Catalysis | Synthesis from oximes and alkynes | Mild conditions, low temperatures, complementary selectivity with different ligands. rsc.org | rsc.org |

This table is generated based on data for the synthesis of related pyridine derivatives and illustrates general principles applicable to the target compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy signifies a more efficient process with less waste generation.

For example, a one-pot, four-component reaction to produce novel pyridine derivatives under microwave irradiation in ethanol resulted in excellent yields (82%-94%) and short reaction times (2-7 minutes). researchgate.net Another approach involves the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, which demonstrates high atom economy through C-H functionalization. rsc.org The efficiency of bromination, a key step in the synthesis of this compound, is also crucial. Using elemental bromine in a buffered solution is often preferred for its cost-effectiveness and high yields in industrial applications.

The calculation of atom economy for a specific synthetic route to this compound would involve summing the molecular weights of all reactants and dividing the molecular weight of the product (202.05 g/mol ) by this sum, then multiplying by 100. nih.gov Maximizing this value is a key goal in developing greener synthetic methods.

Reactivity and Transformation of 2 Bromo 3 Ethoxy 6 Methylpyridine

Mechanistic Investigations of Substitution Reactions

Substitution reactions involving 2-bromo-3-ethoxy-6-methylpyridine are fundamental to its application in synthetic chemistry. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. The presence of a bromine atom at the C-2 position makes this site a prime target for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The Nucleophilic Aromatic Substitution (SNAr) reaction is a primary pathway for the functionalization of this compound. This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second step, the leaving group departs, and the aromaticity of the ring is restored. wikipedia.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negative charge of this intermediate through resonance, especially when the attack occurs at the C-2 or C-4 positions. youtube.comuoanbar.edu.iq

In the context of SNAr reactions, the ability of the halogen to depart from the Meisenheimer complex is a key factor. For SNAr reactions, the typical reactivity order for halogen leaving groups is often F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group. The inverted order in SNAr is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the halogen substituent that polarizes the C-X bond and makes the carbon atom more electrophilic. wikipedia.org

While fluorine is the most activating substituent for the initial attack, bromine is still considered a good leaving group in SNAr reactions, with reactivity comparable to that of chlorine. nih.gov Its departure in the second step of the mechanism is facile and allows for the efficient restoration of the aromatic system.

Table 1: Relative Reactivity of 2-Halopyridines in a Typical SNAr Reaction with an Amine Nucleophile.

| 2-Halopyridine Derivative | Relative Rate of Substitution |

| 2-Fluoropyridine | Highest |

| 2-Chloropyridine | Intermediate |

| 2-Bromopyridine (B144113) | Intermediate |

| 2-Iodopyridine | Lowest |

This table illustrates the general trend in leaving group ability for SNAr reactions on the pyridine ring, based on established principles. The exact rates can vary depending on the specific nucleophile and reaction conditions.

The ethoxy group (-OCH2CH3) at the C-3 position exerts a significant electronic influence on the reactivity of the pyridine ring. The oxygen atom of the ethoxy group has lone pairs of electrons that can be donated to the aromatic system through the mesomeric (resonance) effect. This electron-donating character increases the electron density of the pyridine ring, which generally deactivates the ring towards nucleophilic attack. masterorganicchemistry.com

However, because the ethoxy group is located at the C-3 position (meta to the C-2 reaction site), its resonance effect does not directly stabilize the negative charge in the Meisenheimer complex formed during nucleophilic attack at C-2. The primary influence is through its inductive effect, which is electron-withdrawing due to the electronegativity of the oxygen atom, albeit this effect is weaker than its resonance donation. Consequently, the deactivating effect of the C-3 ethoxy group is less pronounced than if it were at the C-4 or C-6 positions, where it could more effectively destabilize the anionic intermediate through resonance.

The methyl group (-CH3) at the C-6 position is also an electron-donating group through an inductive effect, which slightly deactivates the ring towards nucleophilic attack. Additionally, its position ortho to the ring nitrogen and adjacent to the C-5 position could introduce steric hindrance.

Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, this compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the sp2-hybridized carbon is particularly amenable to oxidative addition by transition metal catalysts, most notably palladium.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the formation of C-C bonds. libretexts.org This reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester. The reactivity of aryl halides in the Suzuki-Miyaura reaction generally follows the order I > Br > OTf >> Cl, which is related to the carbon-halogen bond dissociation energy. tcichemicals.com Aryl bromides are frequently used as they offer a good balance of reactivity and stability. tcichemicals.com

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The electron-donating nature of the ethoxy and methyl groups increases the electron density on the pyridine ring, which can slow down this step. However, the use of electron-rich and sterically bulky phosphine (B1218219) ligands can facilitate this process. rsc.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling of this compound allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C-2 position, making it a cornerstone reaction for the synthesis of complex substituted pyridines.

Table 2: Illustrative Examples of Suzuki-Miyaura Coupling with a Substituted 2-Bromopyridine.

| Boronic Acid Partner | Product | Typical Yield (%) |

| Phenylboronic acid | 2-Phenyl-3-ethoxy-6-methylpyridine | > 85% |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-ethoxy-6-methylpyridine | > 80% |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-3-ethoxy-6-methylpyridine | > 75% |

| Vinylboronic acid pinacol (B44631) ester | 2-Vinyl-3-ethoxy-6-methylpyridine | > 70% |

This table provides hypothetical but representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on known reactivity patterns for similar substrates.

Electrophilic Aromatic Substitution (SEAr) on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on a pyridine ring is generally more difficult than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the this compound ring significantly influence the regioselectivity of such reactions. The directing effects of the existing groups must be considered:

Ethoxy group (-OEt) at C3: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance (+M effect). wikipedia.org

Methyl group (-CH₃) at C6: This is a weakly activating, ortho, para-directing group through an inductive effect (+I effect). minia.edu.eg

Bromo group (-Br) at C2: This is a deactivating but ortho, para-directing group. organicchemistrytutor.com

Considering the combined influence of these groups, the ethoxy group is the most powerful activating director. It will strongly direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The C2 and C6 positions are already substituted. Therefore, the most likely position for electrophilic attack is the C4 position . The methyl group also directs ortho (to C5) and para (to C3), reinforcing the activation of the ring but not altering the primary directing effect of the ethoxy group towards C4.

Reactions Involving the Ethoxy Moiety

Cleavage Reactions of the Ether Linkage

The ether linkage of the ethoxy group can be cleaved to reveal a hydroxyl group, transforming the molecule into the corresponding pyridone tautomer. This is typically achieved using strong protic acids (HBr, HI) or Lewis acids. youtube.com Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl ethers. nih.govnih.gov The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. pearson.com This is followed by a nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond. pearson.com Subsequent hydrolysis of the resulting borate (B1201080) ester yields the 2-bromo-3-hydroxy-6-methylpyridine.

Rearrangement Pathways of the Ethoxy Group

Rearrangement reactions involving simple alkoxy groups like ethoxy on a pyridine ring are not common under typical conditions. Most well-known rearrangement reactions require specific functional handles, such as the Claisen rearrangement (for allyl ethers) or the Beckmann rearrangement (for oximes). thermofisher.com While O-to-N alkyl migration in 2-alkoxypyridines can be catalyzed by transition metals like Iridium(I) to form N-alkylpyridones, these reactions often require secondary alkyl groups and specific catalytic systems. For a simple ethoxy group, such rearrangement pathways are generally not considered a primary mode of reactivity without specific activation or catalysis.

Reactions at the Methyl Group

Oxidation Reactions

The oxidation of the methyl group on a pyridine ring can lead to the formation of valuable derivatives such as aldehydes, carboxylic acids, or alcohols. Various methods have been developed for the oxidation of methyl groups on aromatic hydrocarbons and azaarenes. rsc.orgresearchgate.net

One potential strategy for the selective oxidation of the methyl group in this compound is through the use of molecular oxygen in the presence of a suitable catalyst. For instance, N-alkyl pyridinium (B92312) salts have been demonstrated to be effective metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons. rsc.org The introduction of electron-donating groups on the catalyst has been shown to enhance the conversion and selectivity. rsc.org Another established method involves the use of halogen oxidizing agents, such as molecular chlorine or bromine, in an aqueous solution under the influence of actinic radiation to convert methylpyridines into their corresponding pyridine carboxylic acids. google.com

A particularly relevant method for methyl azaarenes is the Kornblum oxidation. researchgate.net This reaction typically involves the in-situ iodination of the methyl group, followed by oxidation with dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding aldehyde. researchgate.net This approach is noted for its mild, metal-free conditions. researchgate.net

While specific examples for this compound are not documented, the oxidation of the 6-benzenethio moiety in a related pyridine derivative to a sulfoxide has been reported as a key step in a synthetic pathway, indicating that the pyridine ring can tolerate oxidative conditions. nih.gov The successful application of these methods to this compound would likely depend on the careful optimization of reaction conditions to avoid competing reactions, such as oxidation of the ethoxy group or reactions involving the bromine atom.

Table 1: Potential Oxidation Reactions of the Methyl Group (Note: This table is illustrative of general methods and not based on experimental results for this compound)

| Product | Reagents and Conditions | Plausible Reaction Type |

|---|---|---|

| 2-Bromo-3-ethoxypyridine-6-carbaldehyde | I2, DMSO | Kornblum Oxidation |

| 2-Bromo-3-ethoxypyridine-6-carboxylic acid | Cl2 or Br2, H2O, actinic radiation | Halogen-mediated Oxidation |

| 2-Bromo-3-ethoxypyridine-6-carboxylic acid | O2, N-alkyl pyridinium salt catalyst | Catalytic Oxidation |

Deprotonation and Lithiation Strategies

The deprotonation of the methyl group of this compound to form a lithiated species would provide a powerful nucleophile for the introduction of various electrophiles. However, the regioselectivity of deprotonation in substituted pyridines is a complex issue, often influenced by the electronic and steric effects of the substituents, as well as the choice of the lithiating agent.

In the case of 2-bromopyridine, deprotonation with lithium diisopropylamide (LDA) occurs almost exclusively at the C-3 position of the pyridine ring. acs.org The use of a bulkier base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to a mixture of C-3 and C-4 lithiation. acs.org This indicates a strong propensity for ring deprotonation over methyl group deprotonation in bromopyridine systems.

The presence of an alkoxy group further complicates the regioselectivity. For instance, in 2-bromo-4-methoxypyridine, the methoxy (B1213986) group directs lithiation to the C-3 position. arkat-usa.org This directing effect of the alkoxy group, combined with the inherent reactivity of the positions adjacent to the bromine atom and the pyridine nitrogen, suggests that achieving selective deprotonation of the 6-methyl group in this compound would be challenging. Ring lithiation at the C-4 or C-5 positions, or even halogen-metal exchange at the C-2 position, are all plausible competing pathways.

To achieve selective deprotonation of the methyl group, it might be necessary to employ strategies that enhance the kinetic acidity of the methyl protons. One such strategy could involve the N-oxidation of the pyridine ring. The resulting N-oxide functionality can increase the acidity of the α-methyl protons, potentially favoring their deprotonation over ring protons. However, this would introduce additional steps for the N-oxidation and subsequent deoxygenation.

Table 2: Potential Competing Lithiation Reactions (Note: This table illustrates potential side reactions based on the reactivity of analogous compounds)

| Site of Lithiation | Influencing Factor | Potential Subsequent Reaction |

|---|---|---|

| C-4 Position | Directing effect of the ethoxy group | Reaction with an electrophile at C-4 |

| C-5 Position | Proximity to the nitrogen and bromo-substituent | Reaction with an electrophile at C-5 |

| C-2 Position (via Br/Li exchange) | Presence of the bromo substituent | Reaction with an electrophile at C-2 |

Theoretical and Computational Studies of 2 Bromo 3 Ethoxy 6 Methylpyridine and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemistry allows for the detailed examination of a molecule's structure and the distribution of its electrons, which are fundamental to its physical and chemical properties. rowansci.com For substituted pyridines, methods like Density Functional Theory (DFT) are frequently employed to provide a balance of computational cost and accuracy. mdpi.commdpi.com

The first step in the computational study of a molecule is typically to determine its most stable three-dimensional structure through geometrical optimization. This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. For 2-Bromo-3-ethoxy-6-methylpyridine, this would be performed using a method such as DFT with a functional like B3LYP and a basis set such as 6-311G(d,p), which has proven effective for similar pyridine (B92270) derivatives. researchgate.net

The optimization would confirm the planarity of the pyridine ring, a characteristic feature of aromatic systems. However, substituents like the bromine atom may show slight displacement from the mean plane of the ring. researchgate.net A key aspect of the analysis for this compound would be the conformational analysis of the ethoxy group. Due to rotation around the C-O bond, the ethyl group can adopt different spatial orientations (conformers) relative to the pyridine ring. Computational methods can calculate the relative energies of these conformers to identify the most stable arrangement, which is typically the one that minimizes steric hindrance.

Below is a table of expected bond lengths and angles for this compound, based on DFT calculations performed on analogous substituted pyridines. researchgate.net

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Length | C-Br | ~1.89 - 1.95 Å |

| C-N (in ring) | ~1.33 - 1.35 Å | |

| C-C (in ring) | ~1.38 - 1.40 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| O-C (ethoxy) | ~1.43 Å | |

| C-C (methyl) | ~1.50 Å | |

| Bond Angle | C-C-Br | ~116° - 118° |

| C-N-C | ~117° - 119° | |

| C-C-O | ~125° |

Note: These values are illustrative and derived from computational studies on similar brominated and alkylated pyridine compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor. pku.edu.cn

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the oxygen atom of the ethoxy group, which acts as an electron-donating group. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity; a higher HOMO energy suggests greater reactivity towards electrophiles. wuxiapptec.com

Conversely, the LUMO is anticipated to be a π* antibonding orbital located on the pyridine ring. The presence of the electronegative bromine atom would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The LUMO's energy correlates with the electron affinity, and a lower LUMO energy indicates greater electrophilicity. pku.edu.cn

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net

| Orbital | Expected Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 to -7.5 | Site of electrophilic attack (electron donor) |

| LUMO | -0.5 to -1.5 | Site of nucleophilic attack (electron acceptor) |

| HOMO-LUMO Gap | 5.0 to 7.0 | Indicates high chemical stability |

Note: The energy values are hypothetical estimates based on typical DFT calculations for substituted pyridines.

An Electrostatic Potential (ESP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. readthedocs.io These maps are invaluable for understanding non-covalent interactions and predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the ESP map would reveal several key features:

Negative Potential (Red/Yellow): The most intense region of negative potential is expected around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. This site is highly attractive to protons and other electrophiles, explaining the basicity of pyridines. researchgate.net

Positive Potential (Blue): A region of positive potential, known as a σ-hole, is anticipated on the outer side of the bromine atom. This positive cap makes the bromine atom a potential halogen bond donor, allowing it to interact favorably with nucleophiles or Lewis bases. researchgate.netrsc.org The hydrogen atoms of the methyl and ethoxy groups would also exhibit positive potential.

Neutral/Near-Neutral Potential (Green): The carbon backbone of the pyridine ring and the ethyl group would generally show near-neutral potential, though modulated by the electronic effects of the substituents.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. fau.eursc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed, revealing its feasibility and kinetics. nih.gov

A primary application of computational chemistry in mechanism elucidation is the location of transition states (TS)—the highest energy points along a reaction coordinate. rsc.org For this compound, several key transformations could be studied.

One important reaction type for bromopyridines is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces the bromide. researchgate.net A computational study of an SNAr reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final substituted product.

Identifying Intermediates: Finding the structure of any intermediates, such as the negatively charged Meisenheimer complex formed when the nucleophile attacks the carbon atom bearing the bromine.

Searching for the Transition State: Using algorithms to locate the TS connecting the reactants to the intermediate. The TS structure would show the partial formation of the new bond to the nucleophile and partial breaking of the C-Br bond.

Calculating Energy Barriers: The activation energy (energy barrier) is the energy difference between the reactants and the transition state. A lower barrier indicates a faster reaction.

For example, in an SNAr reaction with a generic nucleophile (Nu-), the calculated energy barriers would dictate the reaction rate.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0 (Reference) |

| Transition State 1 | [TS for Nu- attack] | +15 to +25 |

| Intermediate | Meisenheimer Complex | -5 to +5 |

| Transition State 2 | [TS for Br- departure] | +10 to +20 |

| Products | Substituted Pyridine + Br- | < 0 (Exergonic) |

Note: These energy values are hypothetical and serve to illustrate a typical SNAr reaction profile.

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction mechanisms and energy barriers. nih.gov Computational models can account for these effects, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For reactions involving this compound, especially those that proceed through charged intermediates or transition states like in an SNAr reaction, the choice of solvent is critical. A polar solvent would be expected to stabilize the charged Meisenheimer intermediate and the transition states leading to it, thereby lowering the activation energy barriers and accelerating the reaction compared to the gas phase or a nonpolar solvent. Computational studies can quantify this stabilization, providing a more realistic model of the reaction's behavior in a laboratory setting. researchgate.net The inclusion of explicit solvent molecules in the calculation can sometimes be necessary to model specific interactions like hydrogen bonding, further refining the accuracy of the predicted reaction pathway.

Computational Studies of Catalyst-Substrate Interactions

Computational chemistry provides powerful tools to elucidate the intricate interactions between a substrate, such as this compound, and a catalyst at the molecular level. These studies are crucial for understanding reaction mechanisms, predicting catalyst efficiency, and designing novel catalytic systems. Methods like Density Functional Theory (DFT) and molecular docking are frequently employed to model these interactions.

Molecular docking simulations can predict the preferred binding orientation of a substrate to a catalyst's active site, which is a critical first step in many catalytic cycles. nih.gov For a molecule like this compound, docking studies could be used to investigate its interaction with transition metal catalysts commonly used in cross-coupling reactions. The simulation would reveal key intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the catalyst-substrate complex. The binding energy calculated from these simulations provides a quantitative measure of the affinity between the catalyst and the substrate.

DFT calculations offer a more detailed electronic-level understanding of the catalyst-substrate interaction. By solving the electronic structure of the combined system, DFT can elucidate the nature of the chemical bonds formed and broken during the catalytic process. For instance, in a palladium-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition of this compound to a Pd(0) catalyst. This would involve analyzing the transition state geometries and activation energies for this crucial step.

Furthermore, Frontier Molecular Orbital (FMO) analysis, derived from DFT calculations, can predict the reactivity of the substrate. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and the catalyst determine their electron-donating and accepting capabilities, respectively. The interaction between the substrate's HOMO and the catalyst's LUMO, or vice versa, is a key factor in the catalytic reaction. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

A quantum chemical study on the closely related compound 2-Bromo-3-hydroxy-6-methyl pyridine using DFT with a B3LYP/6-311G(d,p) basis set provides insights into its reactive nature. researchgate.net The study calculated a HOMO-LUMO energy gap of 5.39512 eV, which is indicative of the molecule's kinetic stability. researchgate.net Similar calculations for this compound would be invaluable in understanding its interactions with a catalyst.

Molecular Electrostatic Potential (MESP) surfaces are another valuable tool derived from computational studies. They visualize the charge distribution on the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MESP would likely show negative potential around the nitrogen atom and the oxygen of the ethoxy group, making them susceptible to attack by electrophilic parts of a catalyst. Conversely, the region around the bromine atom would be a likely site for interaction with a nucleophilic metal center of a catalyst.

While specific computational studies on the catalyst-substrate interactions of this compound are not abundant in the literature, the principles derived from studies on similar substituted pyridines are directly applicable. nih.govacs.org These computational approaches are indispensable for rational catalyst design and for optimizing reaction conditions for the synthesis and derivatization of this compound.

Structure-Reactivity Relationships: A Computational Perspective

The reactivity of this compound is intrinsically linked to its molecular structure. The substituents on the pyridine ring—a bromine atom, an ethoxy group, and a methyl group—exert significant electronic and steric effects that dictate its chemical behavior. Computational chemistry provides a quantitative framework to understand these structure-reactivity relationships.

DFT calculations are a cornerstone in elucidating these relationships. mdpi.com By calculating various molecular properties, also known as quantum chemical descriptors, one can predict the reactivity of different sites within the molecule. For this compound, the following factors are of primary importance:

Electronic Effects of Substituents: The bromine atom is an electron-withdrawing group through its inductive effect, while the ethoxy group is an electron-donating group through its resonance effect. The methyl group is weakly electron-donating. DFT calculations can quantify these effects by calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) on the atoms of the pyridine ring. These charge distributions reveal the most electron-rich and electron-poor sites, which are prime targets for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (FMOs): The energy and distribution of the HOMO and LUMO are critical in determining the molecule's reactivity. researchgate.net For a substituted pyridine, the HOMO is typically a π-orbital of the aromatic ring, while the LUMO is a π*-orbital. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. Substituents that raise the HOMO energy increase the molecule's nucleophilicity, while those that lower the LUMO energy increase its electrophilicity. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): As mentioned previously, the MESP surface provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MESP would highlight the nucleophilic character of the nitrogen atom and the electrophilic character of the carbon atom attached to the bromine.

Steric Effects: The ethoxy and methyl groups can exert steric hindrance, influencing the accessibility of certain reactive sites to incoming reagents or catalysts. While more challenging to quantify than electronic effects, computational methods can model the steric bulk of these groups and predict their impact on reaction rates and regioselectivity.

Studies on related substituted pyridines have demonstrated a direct correlation between electronic properties, as calculated by DFT, and their catalytic activity. nih.gov For instance, in a series of Fe-pyridinophane complexes, substitutions on the pyridine ring that altered the electronic properties of the metal center directly influenced the catalytic C-C coupling activity. nih.gov Electron-withdrawing groups on the pyridine ring led to higher catalytic yields. nih.gov

The following table summarizes the expected influence of the substituents in this compound on its reactivity, based on general principles and computational studies of related molecules:

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Bromo | 2 | Electron-withdrawing (inductive) | Increases electrophilicity of the ring, particularly at the C2 position. |

| Ethoxy | 3 | Electron-donating (resonance) | Increases nucleophilicity of the ring, directing electrophilic attack to ortho and para positions. |

| Methyl | 6 | Electron-donating (inductive) | Increases nucleophilicity of the ring. |

By systematically modifying the substituents on the pyridine ring and calculating the resulting changes in these computational descriptors, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the in-silico design of derivatives of this compound with tailored reactivity for specific applications.

Synthetic Applications of 2 Bromo 3 Ethoxy 6 Methylpyridine As a Building Block

Precursor in the Synthesis of Biologically Active Molecules

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of biologically active compounds, from pharmaceuticals to agrochemicals. The specific substitution pattern of 2-bromo-3-ethoxy-6-methylpyridine makes it an attractive starting material for the synthesis of novel derivatives with potential biological applications.

Pyridine-Containing Pharmaceuticals and Agrochemicals

The bromo group at the 2-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents at this position. For instance, the Suzuki-Miyaura cross-coupling of brominated pyridines with arylboronic acids is a common strategy for the synthesis of biaryl compounds, a motif frequently found in pharmaceuticals.

While direct examples of the use of this compound in pharmaceutical synthesis are not prevalent in the literature, the utility of closely related compounds highlights its potential. For example, the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids has been used to generate a library of pyridine derivatives, some of which have shown promising anti-biofilm and anti-thrombolytic activities. This suggests that this compound could be similarly employed to create novel compounds for biological screening.

The table below illustrates the types of products that could be expected from Suzuki-Miyaura cross-coupling reactions of a generic 2-bromopyridine (B144113) derivative.

| Arylboronic Acid | Catalyst | Base | Product | Potential Biological Relevance |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-phenyl-3-ethoxy-6-methylpyridine | Core scaffold for various CNS active agents |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 2-(4-methoxyphenyl)-3-ethoxy-6-methylpyridine | Found in some kinase inhibitors |

| Thiophene-2-boronic acid | Pd₂(dba)₃ | Cs₂CO₃ | 2-(thiophen-2-yl)-3-ethoxy-6-methylpyridine | Common heterocycle in medicinal chemistry |

In the agrochemical sector, pyridine derivatives are integral components of many herbicides, insecticides, and fungicides. The functional groups on this compound can be manipulated to synthesize analogs of known agrochemicals or to develop new active ingredients. The precursor, 2-bromo-3-hydroxy-6-methylpyridine, is related to 3-hydroxypyridine, which is a core component of the potent fungicide Nikkomycin Z. This relationship suggests that derivatives of this compound could also exhibit fungicidal properties.

Scaffold for Natural Product Synthesis

Natural products and their analogs are a rich source of inspiration for drug discovery. While there are no documented total syntheses of natural products that specifically use this compound, its structure lends itself to the synthesis of unnatural analogs of complex natural products. Strategies such as diverted total synthesis and analogue-oriented synthesis could leverage this building block to create novel compounds with potentially improved biological activities or to probe structure-activity relationships. For instance, the bromotyramine core of the marine alkaloid dispyrin (B1258187) has been used as a template for the synthesis of H3 antagonists, demonstrating the value of halogenated aromatic scaffolds in medicinal chemistry.

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound is a Lewis basic site capable of coordinating to metal ions. Furthermore, the substituents on the ring can be modified to create multidentate ligands with tailored electronic and steric properties for applications in catalysis and organometallic chemistry.

Derivatization for Chelating Ligands

The bromo group at the 2-position is a key functional handle for the elaboration of this compound into more complex ligand structures. For example, reaction with amines or phosphines can lead to the formation of bidentate or tridentate ligands. The synthesis of ligands such as 6,6′-dimethyl-2,2′-bipyridine from 2-bromo-6-methylpyridine (B113505) illustrates a potential transformation pathway. A similar coupling reaction with this compound could yield novel bipyridine ligands with an ethoxy substituent, which would be expected to modulate the electronic properties of the resulting metal complexes.

The following table presents potential bidentate ligands that could be synthesized from this compound and their potential applications.

| Reactant | Reaction Type | Ligand Structure | Potential Application |

| 2-(Tributylstannyl)pyridine | Stille Coupling | 2-(3-ethoxy-6-methylpyridin-2-yl)pyridine | Formation of luminescent metal complexes |

| 2-Aminopyridine | Buchwald-Hartwig Amination | N-(3-ethoxy-6-methylpyridin-2-yl)pyridin-2-amine | Precursor for catalytic complexes |

| Diphenylphosphine | Phosphine (B1218219) Substitution | (3-ethoxy-6-methylpyridin-2-yl)diphenylphosphine | Ligand for cross-coupling catalysis |

Applications in Catalysis and Organometallic Chemistry

Metal complexes of pyridine-based ligands are widely used as catalysts in a variety of organic transformations. Ruthenium complexes with pyridine-alkoxide ligands, for example, have been shown to be effective catalysts for the oxidation of alcohols. rsc.orgfrontiersin.orgrsc.orgnih.gov Given the structural similarity, ruthenium complexes of ligands derived from this compound would be expected to exhibit similar catalytic activity.

Rhodium complexes containing pyridine-based ligands are also important in catalysis, with applications in reactions such as hydrosilylation. acs.orgrsc.orgwikipedia.org The electronic and steric environment provided by a ligand derived from this compound could lead to rhodium catalysts with unique reactivity and selectivity. The hemilabile nature of the pyridine donor in some of these complexes can be a key feature in their catalytic cycles.

Materials Science Applications

Functionalized pyridine derivatives are increasingly being explored for their potential in materials science, particularly in the field of organic electronics. The electronic properties of the pyridine ring, combined with the ability to introduce various functional groups, make these compounds attractive building blocks for materials with tailored optical and electronic properties.

The incorporation of pyridine units into conjugated polymers can influence their electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as conductive polymers. acs.orgresearchgate.netresearchgate.net The presence of a bromine atom on the pyridine ring, as in this compound, can be advantageous for both the synthesis of these materials (via cross-coupling reactions) and for tuning their properties. For instance, brominated substituents have been shown to influence the carrier mobility in hole-transporting materials used in OLEDs. nih.govacs.orgresearchgate.net

Furthermore, the ability of pyridine-containing compounds to form stable complexes with metals opens up possibilities for the creation of metallopolymers and other hybrid organic-inorganic materials. These materials can exhibit interesting magnetic, optical, or catalytic properties. The development of boron-containing emitters for OLEDs using tridentate chelating ligands highlights the potential for creating novel emissive materials from functionalized pyridine precursors. chemistryviews.org

The table below summarizes the potential applications of materials derived from this compound.

| Material Type | Synthetic Approach | Potential Application |

| Conjugated Polymer | Palladium-catalyzed polymerization | Organic Light-Emitting Diodes (OLEDs) |

| Hole-Transporting Material | Suzuki or Stille coupling | Organic Photovoltaics (OPVs) |

| Conductive Polymer | Electropolymerization | Sensors, antistatic coatings |

| Metallopolymer | Coordination with metal ions | Catalysis, magnetic materials |

Precursor for Polymerization and Advanced Materials

While direct polymerization of this compound is not extensively documented, its structure is amenable to established polymerization methodologies, particularly those involving cross-coupling reactions. The carbon-bromine bond provides a reactive site for forming new carbon-carbon bonds, a fundamental process in the synthesis of conjugated polymers.

Cross-Coupling Polymerization:

Substituted bromopyridines are known to participate in cross-coupling reactions such as Suzuki, Stille, and Kumada polymerizations. In these reactions, the bromine atom can be readily displaced by a variety of organometallic reagents, leading to the formation of a polymer backbone. For instance, in a Suzuki-type polymerization, this compound could be reacted with a diboronic acid or ester in the presence of a palladium catalyst to yield a polypyridine derivative.

The ethoxy and methyl groups on the pyridine ring play a crucial role in determining the properties of the resulting polymer. These alkyl and alkoxy substituents generally enhance the solubility of the polymer in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin films for various applications. Furthermore, the electron-donating nature of the ethoxy group can influence the electronic properties of the polymer, such as its band gap and charge transport characteristics.

Potential Properties of Polymers Incorporating this compound:

| Property | Influence of this compound Moiety |

| Solubility | The ethoxy and methyl groups are expected to enhance solubility in organic solvents, facilitating processability. |

| Thermal Stability | The rigid pyridine ring can contribute to a high glass transition temperature and good thermal stability of the resulting polymer. |

| Electronic Properties | The electron-deficient nature of the pyridine ring, modified by the electron-donating ethoxy group, can be utilized to tune the electron affinity and ionization potential of the polymer. |

| Coordination Ability | The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening possibilities for creating metallo-supramolecular polymers or materials with sensing capabilities. |

Optoelectronic Device Components

The electronic nature of the pyridine ring makes it a common component in materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Pyridine-containing compounds are often utilized for their electron-transporting capabilities due to the electron-deficient character of the aromatic ring.

Building Block for Electron-Transporting Materials:

The this compound unit can be incorporated into larger conjugated molecules or polymers intended for use as electron-transport layers (ETLs) or host materials in OLEDs. The bromine atom serves as a synthetic handle to attach other aromatic or heterocyclic units through cross-coupling reactions, enabling the construction of extended π-conjugated systems.

The substitution pattern of this compound can be advantageous in tuning the material's properties for specific device applications. The ethoxy and methyl groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is critical for achieving efficient charge injection and transport within an optoelectronic device by matching the energy levels of adjacent layers.

Research Findings on Similar Pyridine-Based Materials:

While specific research on this compound in optoelectronics is limited, studies on analogous pyridine derivatives highlight their potential. For example, pyridine-based materials have been shown to exhibit high electron mobility and good thermal stability, which are desirable properties for long-lasting and efficient electronic devices. The nitrogen atom in the pyridine ring can also contribute to favorable molecular packing in the solid state, which is crucial for efficient intermolecular charge transport.

| Parameter | Potential Impact of this compound Moiety |

| Electron Mobility | The inherent electron-deficient nature of the pyridine ring suggests suitability for electron transport materials. |

| Energy Level Tuning | The ethoxy and methyl substituents can be used to modify the HOMO and LUMO energy levels to optimize charge injection and transport in devices. |

| Morphological Stability | The rigid aromatic structure can contribute to the formation of stable thin films with high glass transition temperatures, enhancing device lifetime. |

| Photophysical Properties | Incorporation into larger conjugated systems can lead to materials with desirable absorption and emission characteristics for light-emitting or light-harvesting applications. |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-ethoxy-6-methylpyridine?

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Distinct peaks for ethoxy (-OCH₂CH₃) protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and methyl groups (δ ~2.5 ppm). Aromatic protons show splitting patterns consistent with substitution .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (C₈H₁₀BrNO: ~230–232 Da) .

- X-ray Crystallography : Used to resolve ambiguous cases (e.g., ORTEP-III software for 3D structure validation ).

Q. What are the key physical properties of this compound?

- Methodological Answer : Physical properties are inferred from structurally similar bromopyridines:

- Density : ~1.4–1.6 g/cm³ (lit. values for 2-Bromo-6-methylpyridine: 1.512 g/mL) .

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) .

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for ethoxylation .

-

Catalysis : Transition metals (Ni, Pd) improve coupling reactions in bipyridine synthesis (e.g., 6,6′-dimethyl-2,2′-bipyridine from 2-Bromo-6-methylpyridine) .

-

Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .

Q. What challenges arise in achieving regioselective functionalization of polysubstituted pyridines?

- Methodological Answer : Regioselectivity is influenced by:

-

Directing Effects : Electron-donating groups (e.g., -OCH₃) direct electrophiles to meta positions. For this compound, steric hindrance from the 6-methyl group may limit substitution at adjacent positions .

-

Protecting Groups : Temporary protection of the ethoxy group (e.g., as a silyl ether) prevents unwanted side reactions during bromination .

Q. How do computational methods assist in predicting reactivity and stability?

- Methodological Answer :

-

DFT Calculations : Predict transition states and intermediates in bromination/ethoxylation pathways. For example, Fukui indices identify nucleophilic/electrophilic sites .

-

Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF in SNAr reactions) .

-

Software Tools : ORTEP-III for crystallographic data visualization ; Gaussian for thermodynamic stability assessments .

- Data Table : Computational Parameters

| Method | Application | Software | Reference |

|---|---|---|---|

| DFT | Transition state analysis | Gaussian 16 | |

| MD | Solvent effect modeling | GROMACS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.